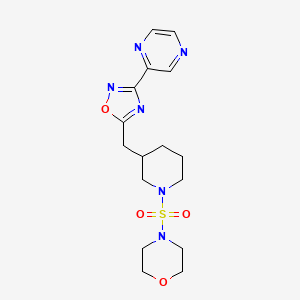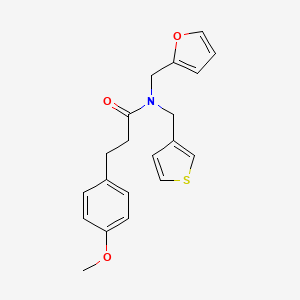![molecular formula C24H16O3S B2444579 4-[(E)-3-(2-naphthyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate CAS No. 331460-46-9](/img/structure/B2444579.png)
4-[(E)-3-(2-naphthyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(E)-3-(2-naphthyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate is a complex organic compound characterized by its unique structure, which includes a naphthyl group, a phenyl group, and a thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-3-(2-naphthyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the naphthyl propenyl ketone: This step involves the reaction of 2-naphthaldehyde with acetone in the presence of a base such as sodium hydroxide to form 3-(2-naphthyl)-3-oxo-1-propenyl.
Coupling with phenyl thiophenecarboxylate: The naphthyl propenyl ketone is then reacted with phenyl 2-thiophenecarboxylate under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of automated reactors and stringent control of reaction conditions to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
4-[(E)-3-(2-naphthyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
4-[(E)-3-(2-naphthyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals, dyes, and materials with specific properties.
作用機序
The mechanism by which 4-[(E)-3-(2-naphthyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity or altering their function. This can affect various biochemical pathways and processes.
類似化合物との比較
Similar Compounds
- 4-[(E)-3-(2-naphthyl)-3-oxo-1-propenyl]phenyl 2-furoate
- 4-[(E)-3-(2-naphthyl)-3-oxo-1-propenyl]phenyl 2-pyridinecarboxylate
Uniqueness
4-[(E)-3-(2-naphthyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications where these properties are advantageous.
特性
IUPAC Name |
[4-[(E)-3-naphthalen-2-yl-3-oxoprop-1-enyl]phenyl] thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16O3S/c25-22(20-11-10-18-4-1-2-5-19(18)16-20)14-9-17-7-12-21(13-8-17)27-24(26)23-6-3-15-28-23/h1-16H/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIZHVBFYHMWNDK-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)C=CC3=CC=C(C=C3)OC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)/C=C/C3=CC=C(C=C3)OC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(3-fluorophenyl)methyl]-3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2444497.png)
![N-{[4-(3-chlorophenyl)-5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide](/img/structure/B2444499.png)
![5-[(3-Bromophenyl)methylidene]-3-(2,4-dichlorobenzoyl)-2-sulfanylideneimidazolidin-4-one](/img/structure/B2444500.png)


![N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2444504.png)
![N-[(2E)-4-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-iodobenzamide](/img/structure/B2444506.png)
![4-methoxybenzyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate](/img/structure/B2444509.png)
![3-Ethyl-2-(2-(phenylamino)vinyl)benzo[d]thiazol-3-ium iodide](/img/structure/B2444510.png)


![3-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-ethylphenyl)pyridazine](/img/structure/B2444515.png)
![1,3-Bis[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2444518.png)

